molecular formula C22H12N4Na4O14S4 B1417443 Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 68504-35-8

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No. B1417443
CAS RN: 68504-35-8
M. Wt: 776.6 g/mol
InChI Key: FCMRBZBGGXLKBC-UHFFFAOYSA-J
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Description

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, also known as Sulfonazo III, is an organic diazo dye . It appears as a dark greenish crystalline powder .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 776.6 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Synthesis and Characterization of Novel Azo Ligands : Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has been used in the synthesis and characterization of novel polydentate azo ligands. These ligands exhibit high thermal stability, good metal extraction capacity, and favorable dyeing properties with certain tissues (Tunçel et al., 2008).

  • Colorimetric Reagent for Metal Ions : The compound serves as a colorimetric reagent for various metal ions like titanium, chromium(VI), vanadium, and uranium. It forms colored complexes with several metallic ions, demonstrating its potential in inorganic analysis (Mathur & Dey, 1957).

  • Self-Assembly in Water and Encapsulation of Hydrocarbons : This compound self-assembles into a dimer in water and can encapsulate monosubstituted benzenes, phenols, and polyaromatic hydrocarbons, suggesting its utility in creating host-guest systems (Yue & Poh, 2019).

  • Solvatochromic Behaviour in Water-Soluble Azo Dyes : The compound is involved in the synthesis of water-soluble azo dyes that exhibit solvatochromic behavior, making them useful as solvatochromic probes and color additives in food and drugs (Thomas & Adegoke, 2022).

  • Chelation with Uranium (VI) : The compound forms chelates with uranium (VI), suggesting its application in the colorimetric determination of uranium (Banerji & Dey, 1963).

  • Antifungal Activity of Metal Complexes : Metal complexes using this compound as a ligand have shown significant antifungal activity against various fungi, indicating its potential use in bioinorganic chemistry and applications in agriculture (Pandey & Narang, 2005).

Safety And Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The compound should not be released into the environment. It is recommended to sweep up and shovel into suitable containers for disposal .

properties

IUPAC Name

tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMRBZBGGXLKBC-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4Na4O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

CAS RN

68504-35-8
Record name Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068504358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasodium 4,5-dihydroxy-3,6-bis[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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